L-Saccharopine L-Saccharopine L-saccharopine is the N(6)-(1,3-dicarboxypropan-1-yl) derivative of L-lysine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an amino acid opine and a L-lysine derivative. It is a conjugate acid of a L-saccharopinate(1-).
Saccharopine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Saccharopine is a natural product found in Psophocarpus tetragonolobus, Arabidopsis thaliana, and other organisms with data available.
Saccharopine is an intermediate in the degradation of lysine, formed by condensation of lysine and alpha-ketoglutarate. The saccharopine pathway is the main route for lysine degradation in mammal and its first two reactions are catalyzed by enzymatic activities known as lysine-oxoglutarate reductase (LOR) and saccharopine dehydrogenase (SDH), which reside on a single bifunctional polypeptide (EC EC 1.5.1.8, LOR/SDH). The reactions involved by saccharopine dehydrogenases have a very strict substrate specificity for L-lysine, 2-oxoglutarate and NADPH. LOR/SDH has been detected in a number of mammalian tissues, mainly in the liver and kidney, contributing not only to the general nitrogen balance in the organism but also to the controlled conversion of lysine into ketone bodies. A tetrameric form has also been observed in human liver and placenta. LOR activity has also been detected in brain mitochondria during embryonic development, and this opens the question of whether the degradation of lysine has any functional significance during brain development and puts a new focus on the nutritional requirements for lysine in gestation and infancy. Finally, LOR and/or SDH deficiencies seem to be involved in a human autosomic genetic disorder known as familial hyperlysinemia, which is characterized by serious defects in the functioning of the nervous system, and characterized by deficiency in lysine-ketoglutarate reductase, saccharopine dehydrogenase, and saccharopine oxidoreductase activities. Saccharopinuria (high amounts of saccharopine in the urine) and saccharopinemia (an excess of saccharopine in the blood) are conditions present in some inherited disorders of lysine degradation. (A3471, A3472, A3473, A3474).
Saccharopine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 997-68-2
VCID: VC0533668
InChI: InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
SMILES: C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Molecular Formula: C11H20N2O6
Molecular Weight: 276.29 g/mol

L-Saccharopine

CAS No.: 997-68-2

Cat. No.: VC0533668

Molecular Formula: C11H20N2O6

Molecular Weight: 276.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-Saccharopine - 997-68-2

Specification

Description L-saccharopine is the N(6)-(1,3-dicarboxypropan-1-yl) derivative of L-lysine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an amino acid opine and a L-lysine derivative. It is a conjugate acid of a L-saccharopinate(1-).
Saccharopine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Saccharopine is a natural product found in Psophocarpus tetragonolobus, Arabidopsis thaliana, and other organisms with data available.
Saccharopine is an intermediate in the degradation of lysine, formed by condensation of lysine and alpha-ketoglutarate. The saccharopine pathway is the main route for lysine degradation in mammal and its first two reactions are catalyzed by enzymatic activities known as lysine-oxoglutarate reductase (LOR) and saccharopine dehydrogenase (SDH), which reside on a single bifunctional polypeptide (EC EC 1.5.1.8, LOR/SDH). The reactions involved by saccharopine dehydrogenases have a very strict substrate specificity for L-lysine, 2-oxoglutarate and NADPH. LOR/SDH has been detected in a number of mammalian tissues, mainly in the liver and kidney, contributing not only to the general nitrogen balance in the organism but also to the controlled conversion of lysine into ketone bodies. A tetrameric form has also been observed in human liver and placenta. LOR activity has also been detected in brain mitochondria during embryonic development, and this opens the question of whether the degradation of lysine has any functional significance during brain development and puts a new focus on the nutritional requirements for lysine in gestation and infancy. Finally, LOR and/or SDH deficiencies seem to be involved in a human autosomic genetic disorder known as familial hyperlysinemia, which is characterized by serious defects in the functioning of the nervous system, and characterized by deficiency in lysine-ketoglutarate reductase, saccharopine dehydrogenase, and saccharopine oxidoreductase activities. Saccharopinuria (high amounts of saccharopine in the urine) and saccharopinemia (an excess of saccharopine in the blood) are conditions present in some inherited disorders of lysine degradation. (A3471, A3472, A3473, A3474).
Saccharopine is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 997-68-2
Molecular Formula C11H20N2O6
Molecular Weight 276.29 g/mol
IUPAC Name (2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid
Standard InChI InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1
Standard InChI Key ZDGJAHTZVHVLOT-YUMQZZPRSA-N
Isomeric SMILES C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N
SMILES C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Canonical SMILES C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N
Appearance Solid powder
Melting Point 247 - 250 °C

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